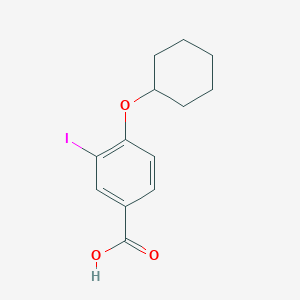

4-(Cyclohexyloxy)-3-iodobenzoic acid

Description

The exact mass of the compound this compound is 346.00659 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1131614-67-9 |

|---|---|

Molecular Formula |

C13H15IO3 |

Molecular Weight |

346.16 g/mol |

IUPAC Name |

4-cyclohexyloxy-3-iodobenzoic acid |

InChI |

InChI=1S/C13H15IO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16) |

InChI Key |

BIWMLOKYGZSCLL-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)OC2=C(C=C(C=C2)C(=O)O)I |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=C(C=C2)C(=O)O)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclohexyloxy 3 Iodobenzoic Acid

Precursor-Based Synthetic Routes

The construction of 4-(Cyclohexyloxy)-3-iodobenzoic acid often begins with precursors that already contain either the iodobenzoic acid core or the 4-hydroxy-3-iodobenzoic acid scaffold.

Derivatization from 4-Hydroxy-3-iodobenzoic Acid

A primary and direct route to the target compound involves the O-alkylation of 4-Hydroxy-3-iodobenzoic acid. This precursor contains the complete benzoic acid framework with both the hydroxyl and iodo groups in the correct positions. The synthesis is completed by forming an ether bond between the phenolic hydroxyl group and a cyclohexyl group.

This transformation is commonly achieved via the Williamson ether synthesis. researchgate.netgoogleapis.comnih.gov In this reaction, the phenolic proton of 4-hydroxy-3-iodobenzoic acid is first removed by a base to form a more nucleophilic phenoxide ion. This ion then attacks an electrophilic cyclohexyl species, such as cyclohexyl bromide or cyclohexyl tosylate, in a nucleophilic substitution reaction (SN2) to form the desired ether. googleapis.com The carboxylic acid group is typically protected as an ester (e.g., a methyl or ethyl ester) during this step to prevent unwanted side reactions with the base, followed by a final hydrolysis step to yield the carboxylic acid.

A typical reaction sequence is as follows:

Esterification: The carboxylic acid of 4-Hydroxy-3-iodobenzoic acid is converted to an ester, for example, by reacting it with methanol (B129727) or ethanol (B145695) under acidic conditions.

O-Alkylation: The resulting ester is then subjected to Williamson ether synthesis conditions.

Hydrolysis: The ester is hydrolyzed back to the carboxylic acid, yielding the final product. googleapis.com

Functionalization of Iodobenzoic Acid Scaffolds

An alternative precursor-based approach starts with a different iodobenzoic acid scaffold. For instance, a synthesis could potentially start from 3-iodobenzoic acid derivatives. nih.gov This route would require the introduction of a hydroxyl group at the 4-position, which can be a more complex multi-step process involving reactions like nitration, reduction to an amine, diazotization, and subsequent hydrolysis to the phenol (B47542). Given the availability of 4-hydroxybenzoic acid derivatives, this route is generally less direct for this specific target molecule.

O-Alkylation Strategies

The formation of the cyclohexyloxy ether bond is a critical step in the synthesis of this compound.

Etherification Methods Employing Cyclohexanol Derivatives

The Williamson ether synthesis is the most prevalent method for this O-alkylation. researchgate.net The choice of the cyclohexyl electrophile is important. While cyclohexyl halides (bromide or iodide) can be used, secondary halides like these can also lead to competing elimination reactions (E2), which would reduce the yield of the desired ether. googleapis.com To circumvent this, more reactive leaving groups can be employed. For example, cyclohexyl tosylate or mesylate can be used, as they are excellent leaving groups and can improve the efficiency of the SN2 reaction.

Another approach is the Mitsunobu reaction, which allows for the direct coupling of 4-hydroxy-3-iodobenzoic acid (or its ester) with cyclohexanol. This reaction typically involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Optimization of Reaction Conditions for Cyclohexyloxy Installation

Optimizing the conditions for the Williamson ether synthesis is crucial for maximizing the yield and minimizing byproducts. google.com Key factors include the choice of base, solvent, temperature, and the potential use of a catalyst. researchgate.net

Base: A variety of bases can be used to deprotonate the phenol, such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), sodium hydride (NaH), or potassium carbonate (K₂CO₃). googleapis.comnih.gov The strength of the base can influence the reaction rate and selectivity. For instance, using a strong base like NaH ensures complete deprotonation to the phenoxide. google.com

Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (MeCN) are commonly used as they can dissolve the ionic phenoxide intermediate and promote the SN2 mechanism. nih.gov

Temperature: The reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also favor the competing elimination side reaction, especially with secondary alkyl halides. google.com Optimal temperatures are often determined empirically for each specific substrate combination.

Catalysts: In some cases, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be employed to facilitate the reaction between the aqueous-soluble phenoxide and the organic-soluble alkyl halide. The use of iodide salts (e.g., KI or NaI) can also act as a catalyst by converting an alkyl chloride or bromide to a more reactive alkyl iodide in situ.

Table 1: Representative Conditions for Williamson Ether Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Alkylating Agent | Cyclohexyl Bromide | Cyclohexyl Tosylate | Cyclohexyl Iodide |

| Base | K₂CO₃ | NaH | Cs₂CO₃ |

| Solvent | DMF | THF | Acetonitrile |

| Temperature | 80-100 °C | Room Temp to 60 °C | 80 °C |

| Typical Yield | Moderate | Good to High | Good to High |

Regioselective Iodination Procedures

An alternative synthetic strategy involves introducing the iodine atom after the ether linkage has been formed. This route would start with 4-cyclohexyloxybenzoic acid, which can be synthesized by the O-alkylation of 4-hydroxybenzoic acid. The subsequent step is a regioselective electrophilic iodination.

The cyclohexyloxy group is an ortho-, para-directing activating group. Since the para position is already occupied by the carboxylic acid group, electrophilic substitution is directed to the ortho positions (positions 3 and 5). Iodination at the 3-position is required to form the target molecule.

Common iodinating reagents suitable for this transformation include:

N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent for activated aromatic rings. google.com The reaction is often carried out in the presence of a catalytic amount of an acid, such as trifluoroacetic acid (TFA), which can generate a more potent electrophilic iodine species in situ. google.com

Iodine Monochloride (ICl): ICl is a powerful electrophilic iodinating agent that can effectively iodinate activated aromatic systems.

Iodine (I₂) with an Oxidizing Agent: Molecular iodine in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or a Lewis acid can also be used to generate the electrophilic iodine species required for the reaction.

The choice of solvent and reaction temperature can be controlled to optimize the regioselectivity and prevent di-iodination (iodination at both the 3 and 5 positions).

Table 2: Reagents for Regioselective Iodination of 4-Cyclohexyloxybenzoic Acid

| Reagent System | Solvent | Typical Conditions | Selectivity |

|---|---|---|---|

| N-Iodosuccinimide (NIS) / Trifluoroacetic acid (cat.) | Dichloromethane or Acetonitrile | Room Temperature, 1-4 hours | High for mono-iodination google.com |

| Iodine Monochloride (ICl) | Acetic Acid or Dichloromethane | 0 °C to Room Temperature | Good, risk of over-iodination |

| Iodine / Silver Sulfate | Sulfuric Acid | Elevated Temperature | Effective for some substrates |

Electrophilic Aromatic Iodination Strategies

Electrophilic aromatic substitution is a fundamental strategy for the halogenation of aromatic rings. In the context of synthesizing this compound, this approach would typically involve the direct iodination of 4-cyclohexyloxybenzoic acid. The cyclohexyloxy group, being an ether, is an activating ortho-, para-director. As the para-position is occupied by the carboxyl group, electrophilic attack is directed to the positions ortho to the ether, namely the C3 and C5 positions.

The challenge in this approach lies in achieving mono-iodination selectively at the C3 position. The reaction mechanism for iodination often requires an oxidizing agent to generate a more potent electrophilic iodine species ("I+"). wikipedia.orglibretexts.org Common reagents include iodine in the presence of nitric acid, a mixture of iodine and potassium iodate (B108269) in sulfuric acid, or N-iodosuccinimide. wikipedia.org For activated rings like phenols and their ethers, milder conditions can sometimes be employed. For instance, the iodination of vanillin, which also contains activating hydroxyl and methoxy (B1213986) groups, can be performed using sodium iodide and sodium hypochlorite (B82951) (bleach). youtube.com

However, the strong activation by the oxygen substituent can lead to over-iodination. For example, the reaction of 4-hydroxybenzoic acid with iodine monochloride has been shown to yield 3,5-diiodo-4-hydroxybenzoic acid in high yield. chemicalbook.com This suggests that careful control of stoichiometry and reaction conditions is crucial to favor the desired mono-iodo product.

Table 1: Examples of Electrophilic Iodination on Related Substrates

| Substrate | Iodinating Agent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Hydroxybenzoic acid | Iodine monochloride (ICl) | 10% H₂SO₄, 80°C | 3,5-Diiodo-4-hydroxybenzoic acid | 93% | chemicalbook.com |

| 4-Hydroxybenzophenone | Iodine (I₂) | Alkaline solution | 3-Iodo-4-hydroxybenzophenone | - | rsc.org |

| Vanillin | Sodium iodide (NaI) | Sodium hypochlorite (NaOCl), Ethanol/Water | 5-Iodovanillin | - | youtube.com |

| 4-Methoxybenzophenone | Iodine monochloride (ICl) | Acetic acid | 3-Iodo-4-methoxybenzophenone | - | rsc.org |

Directed Ortho-Metalation and Halogenation Approaches

To overcome the regioselectivity challenges of electrophilic substitution, directed ortho-metalation (DoM) offers a powerful alternative. wikipedia.orgbaranlab.org This strategy utilizes a directing metalation group (DMG) on the aromatic ring to guide deprotonation by a strong base (typically an organolithium reagent) to a specific ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate is then quenched with an electrophile, in this case, an iodine source.

For the synthesis of this compound, the starting material would be 4-cyclohexyloxybenzoic acid. The carboxylic acid group itself can function as a DMG. researchgate.netrsc.org Treatment with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78°C) can selectively deprotonate the C3 position, which is ortho to the carboxylate. researchgate.netorganic-chemistry.org The resulting dianion can then be treated with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom at the desired position. researchgate.net This method provides excellent regiocontrol, avoiding the formation of other isomers. The carboxylate group is considered to be of intermediate strength in directing metalation. researchgate.netrsc.org

Table 2: Directed Ortho-Metalation of Benzoic Acid Derivatives

| Substrate | Base/Solvent | Electrophile | Product | Reference |

|---|---|---|---|---|

| Benzoic acid | s-BuLi / TMEDA / THF | Methyl iodide | 2-Methylbenzoic acid | researchgate.net |

| Benzoic acid | s-BuLi / TMEDA / THF | Dimethyl disulfide | 2-(Methylthio)benzoic acid | researchgate.net |

| 2-Methoxybenzoic acid | s-BuLi / TMEDA | General Electrophiles (E+) | 3-Substituted-2-methoxybenzoic acid | organic-chemistry.org |

| 2-Methoxybenzoic acid | n-BuLi / t-BuOK | General Electrophiles (E+) | 6-Substituted-2-methoxybenzoic acid | organic-chemistry.org |

Palladium-Catalyzed Synthesis Pathways

Palladium catalysis has revolutionized the formation of carbon-heteroatom and carbon-carbon bonds. These powerful methods can be applied to the synthesis of this compound, either by forming the crucial aryl-oxygen ether bond or by introducing the iodine atom via a halogen exchange reaction.

Cross-Coupling Methodologies for Aryl-Oxygen Bond Formation

This strategy involves constructing the cyclohexyloxy ether linkage via a cross-coupling reaction. The two main approaches are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification.

The Ullmann condensation is a classic method for forming aryl-oxygen bonds, typically by reacting an aryl halide with an alcohol or phenol in the presence of a copper catalyst at high temperatures. wikipedia.orgresearchgate.net For the target molecule, this could involve the coupling of 4-hydroxy-3-iodobenzoic acid with a cyclohexyl halide. Modern Ullmann-type reactions often employ soluble copper(I) salts with ligands, allowing for milder reaction conditions. wikipedia.orgmdpi.com

The Buchwald-Hartwig amination , while primarily known for C-N bond formation, has been adapted for the synthesis of aryl ethers (Buchwald-Hartwig etherification). wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction offers a powerful alternative to the often harsh conditions of the Ullmann reaction. organic-chemistry.org The synthesis would involve coupling a 4-halo-3-iodobenzoic acid derivative with cyclohexanol, or 4-hydroxy-3-iodobenzoic acid with a cyclohexyl halide or triflate. organic-chemistry.org The reaction requires a palladium precursor (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand. wikipedia.orglibretexts.org

Table 3: Comparison of Aryl-Oxygen Bond Formation Methodologies

| Reaction | Metal Catalyst | Typical Substrates | Key Features | Reference |

|---|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | Aryl halide + Alcohol/Phenol | Traditionally harsh conditions; modern methods are milder. wikipedia.org | wikipedia.orgresearchgate.netmdpi.comnih.gov |

| Buchwald-Hartwig Etherification | Palladium (Pd) | Aryl halide/triflate + Alcohol | Requires Pd catalyst and phosphine ligands; generally milder than classic Ullmann. wikipedia.org | wikipedia.orgorganic-chemistry.orglibretexts.org |

Halogen Exchange Reactions in Benzoic Acid Systems

An alternative palladium-catalyzed route involves a halogen exchange, or Finkelstein-type, reaction. This approach would start with a more readily available halogen, such as bromine, at the C3 position and exchange it for iodine. The precursor for this reaction would be 4-(cyclohexyloxy)-3-bromobenzoic acid.

While classic Finkelstein reactions are common for alkyl halides, analogous transitions for aryl halides are less frequent but can be facilitated by transition metal catalysis. Palladium-catalyzed processes have been developed for the iodination of aryl carboxylic acids, which proceed through a unique mechanism involving ligand-assisted halide exchange. nih.gov In one reported system, a palladium/Xantphos catalyst facilitates the iodination of aryl carboxylic acids using 1-iodobutane (B1219991) as the iodide source. nih.gov The mechanism is proposed to involve the formation of a phosphonium (B103445) halide intermediate that undergoes nucleophilic substitution with iodide. nih.gov This methodology could potentially be applied to convert 4-(cyclohexyloxy)-3-bromobenzoic acid to the desired iodo derivative.

Reactivity and Transformational Pathways of 4 Cyclohexyloxy 3 Iodobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic chemistry, known for its ability to undergo a wide array of transformations. The reactivity of this group in 4-(Cyclohexyloxy)-3-iodobenzoic acid is largely dictated by the electrophilic nature of the carboxyl carbon and the acidity of the hydroxyl proton.

Esterification and Amidation Reactions

Esterification: One of the most fundamental reactions of carboxylic acids is esterification. In the case of this compound, this typically involves reaction with an alcohol under acidic conditions, a process known as Fischer-Speier esterification. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The resulting esters are valuable as derivatives and intermediates.

Amidation: The formation of amides from this compound involves its reaction with a primary or secondary amine. Direct reaction is generally not efficient and requires high temperatures. Therefore, the carboxylic acid group is typically "activated" first to enhance its electrophilicity. researchgate.net Various coupling reagents have been developed for this purpose, facilitating amide bond formation under milder conditions. The resulting amides are often stable compounds with significant applications in medicinal chemistry and materials science.

Carboxyl Group Activation and Derivatization

To increase the propensity of the carboxyl group to react with weaker nucleophiles, it must be converted into a more reactive derivative. This process is known as activation. nih.gov

Common Activation Methods:

Acyl Chloride Formation: Treatment of the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the hydroxyl group into a chlorine atom, forming a highly reactive acyl chloride.

Mixed Anhydride Formation: Reaction with chloroformates can generate mixed anhydrides, which are also effective acylating agents.

Use of Coupling Reagents: A wide variety of modern coupling reagents, such as those based on carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP, PyBOP), are used to generate highly reactive intermediates in situ. nih.gov These activated species then readily react with nucleophiles like amines or alcohols to form the corresponding amides or esters.

These activation strategies provide a versatile toolkit for the derivatization of the carboxylic acid moiety of this compound, allowing for the synthesis of a broad range of compounds.

Transformations Involving the Aryl Iodide Functionality

The carbon-iodine bond on the aromatic ring is the second key reactive site in this compound. Aryl iodides are particularly valued in organic synthesis for their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably those catalyzed by palladium.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and aryl iodides are among the most reactive substrates for these transformations due to the relatively weak C-I bond.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. researchgate.net For this compound, this reaction would involve its coupling with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. scielo.brnih.gov The reaction is known for its mild conditions and high tolerance for a wide range of functional groups, making it a highly versatile tool for elaborating the structure of the benzoic acid core. scienceopen.comnih.gov

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound Note: The following table is illustrative of expected outcomes based on general Suzuki-Miyaura reaction principles, as specific experimental data for this substrate was not found in the searched literature.

| Boronic Acid Partner | Palladium Catalyst | Base | Expected Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-(Cyclohexyloxy)-[1,1'-biphenyl]-3-carboxylic acid |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4-(Cyclohexyloxy)-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid |

Sonogashira Coupling Applicability

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl structures. gold-chemistry.orgsynarchive.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The aryl iodide functionality of this compound is well-suited for this transformation. The resulting alkynyl-substituted benzoic acids are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and organic materials. scielo.org.mxresearchgate.net

Table 2: Hypothetical Sonogashira Coupling of this compound Note: The following table is illustrative of expected outcomes based on general Sonogashira reaction principles, as specific experimental data for this substrate was not found in the searched literature.

| Terminal Alkyne Partner | Palladium Catalyst | Co-catalyst | Base | Expected Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 4-(Cyclohexyloxy)-3-(phenylethynyl)benzoic acid |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | 4-(Cyclohexyloxy)-3-((trimethylsilyl)ethynyl)benzoic acid |

Buchwald-Hartwig Amination Potential

The presence of an aryl iodide moiety makes this compound a prime candidate for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. pressbooks.pubchemrxiv.org This reaction is a powerful method for the formation of carbon-nitrogen bonds.

The general transformation would involve the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. The choice of ligand for the palladium catalyst is crucial for the success of the reaction and would likely require bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle.

Table 1: Hypothetical Buchwald-Hartwig Amination of this compound

| Amine Partner | Potential Product | Catalyst System (Example) | Base (Example) |

| Morpholine | 4-(Cyclohexyloxy)-3-(morpholin-4-yl)benzoic acid | Pd₂(dba)₃ / XPhos | NaOtBu |

| Aniline | 4-(Cyclohexyloxy)-3-(phenylamino)benzoic acid | Pd(OAc)₂ / BINAP | Cs₂CO₃ |

| Benzylamine | 3-(Benzylamino)-4-(cyclohexyloxy)benzoic acid | Pd₂(dba)₃ / RuPhos | K₃PO₄ |

This table is illustrative and based on general knowledge of the Buchwald-Hartwig amination. Actual reaction conditions and outcomes would require experimental validation.

Nucleophilic Aromatic Substitution Pathways

Direct nucleophilic aromatic substitution (SNAr) on the aryl ring of this compound is generally considered challenging. The benzene (B151609) ring is electron-rich due to the oxygen atom of the cyclohexyloxy group, which deactivates the ring towards nucleophilic attack. wikipedia.org For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups in the ortho and/or para positions to the leaving group (the iodide). The carboxylic acid group is only moderately electron-withdrawing.

However, under forcing conditions (high temperature and pressure) or with very strong nucleophiles, some substitution might be achievable. Alternatively, conversion of the carboxylic acid to a more strongly electron-withdrawing group could enhance the feasibility of SNAr reactions.

Iodine(III)-Mediated Hypervalent Iodine Chemistry

The iodine atom in this compound can be oxidized to a higher valence state, specifically iodine(III), to form hypervalent iodine reagents. These reagents are valuable synthetic tools, acting as powerful oxidizing agents and electrophiles.

Oxidation of this compound with a suitable oxidizing agent, such as peracetic acid in the presence of acetic anhydride, could potentially yield a (diacetoxyiodo) derivative.

Potential Hypervalent Iodine Reagent Synthesis:

Reactant: this compound

Oxidizing System: m-CPBA, peracetic acid, or Oxone®

Potential Product: 4-(Cyclohexyloxy)-3-[(diacetoxy)iodo]benzoic acid

These resulting hypervalent iodine compounds could then be used in a variety of transformations, including the transfer of the aryl group to nucleophiles or in oxidative functionalizations of other substrates.

Modifications of the Cyclohexyloxy Group

The cyclohexyloxy moiety offers further opportunities for structural diversification.

Cyclohexyl Ring Functionalization

Direct functionalization of the cyclohexyl ring while it is attached to the aromatic core is challenging due to the unactivated C-H bonds. However, radical halogenation could potentially introduce a handle for further modification. A more plausible strategy would involve the synthesis of a pre-functionalized cyclohexanol, which could then be used to synthesize derivatives of this compound.

Table 2: Potential Cyclohexyl Ring Functionalization via Precursor Synthesis

| Functionalized Cyclohexanol | Potential Final Product |

| trans-4-Aminocyclohexanol | 4-(( trans-4-Aminocyclohexyl)oxy)-3-iodobenzoic acid |

| cis-4-Hydroxycyclohexanecarboxylic acid | 3-Iodo-4-(((1s,4s)-4-carboxycyclohexyl)oxy)benzoic acid |

| 4-Oxocyclohexanol | 3-Iodo-4-((4-oxocyclohexyl)oxy)benzoic acid |

This table outlines a synthetic strategy based on building block availability and is not based on experimentally confirmed reactions of the target compound.

Ether Cleavage Reactions

The ether linkage in this compound can be cleaved under harsh acidic conditions, typically using strong acids like HBr or HI. pressbooks.pub Cleavage of the ether would result in the formation of 3-iodo-4-hydroxybenzoic acid and cyclohexyl halide. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide on the cyclohexyl carbon.

Ether Cleavage Reaction:

Reactant: this compound

Reagent: Concentrated HBr or HI

Products: 3-Iodo-4-hydroxybenzoic acid and Cyclohexyl bromide or Cyclohexyl iodide

This reaction is generally not selective and can be difficult to control, often requiring high temperatures.

Derivatives and Analogues of 4 Cyclohexyloxy 3 Iodobenzoic Acid

Synthesis of Related Benzoic Acid Derivatives

A common synthetic strategy for producing 4-alkoxy-3-iodobenzoic acids begins with 4-hydroxybenzoic acid. The typical sequence involves:

Protection of the carboxylic acid, often by esterification.

Alkylation of the phenolic hydroxyl group to form the desired ether linkage (a Williamson ether synthesis).

Regioselective iodination at the C3 position, which is activated by the ortho-alkoxy group.

Hydrolysis of the ester to liberate the final benzoic acid.

The nature of the alkoxy group at the C4 position can be systematically altered to generate a library of analogous compounds. This is typically achieved by reacting the 4-hydroxybenzoic acid precursor with different alkyl halides. rasayanjournal.co.in For instance, the synthesis of 4-hexyloxy benzoic acid, a direct precursor for the corresponding iodinated product, has been documented using this approach. prepchem.com

The synthesis of tert-butyl ethers can sometimes require different conditions, such as using 2-methyl-1-propene with the acid. researchgate.net The preparation of various 4-alkoxy benzoic acids is a foundational step, which is then followed by iodination. derpharmachemica.com The iodination of 4-hydroxybenzoic acid esters is a key transformation in these synthetic pathways. nih.gov

Below is a table of representative 4-alkoxy-3-iodobenzoic acid derivatives.

| Alkoxy Substituent | Chemical Name | CAS Number | Molecular Formula |

| Pentyloxy | 3-Iodo-4-(pentyloxy)benzoic acid | 1131614-41-9 | C12H15IO3 |

| Hexyloxy | 4-(Hexyloxy)-3-iodobenzoic acid | 1131614-78-2 | C13H17IO3 |

| Neopentyloxy | 3-Iodo-4-(neopentyloxy)benzoic acid | 1131614-48-6 | C12H15IO3 |

Data sourced from PubChem and other chemical suppliers. nih.govsinfoochem.comsinfoochem.com

The placement of the iodo and alkoxy substituents on the benzoic acid ring defines its positional isomers. The synthetic accessibility of these isomers often depends on the choice of starting materials and reaction pathways, as direct iodination can sometimes lead to mixtures. epo.org

A prominent synthetic route to access specific isomers is the Sandmeyer reaction, which starts from a corresponding aminobenzoic acid (anthranilic acid derivative). For example, 2-iodo-4-methoxy-benzoic acid can be prepared from 4-methoxy-anthranilic acid. prepchem.com This method provides excellent regiocontrol, which is difficult to achieve by direct electrophilic substitution on an activated ring.

The table below outlines key positional isomers and their common synthetic precursors.

| Isomer Name | Position of Substituents | Common Precursor | Synthetic Method |

| 2-Iodo-4-methoxybenzoic acid | Iodo at C2, Methoxy (B1213986) at C4 | 4-Methoxyanthranilic acid | Sandmeyer Reaction |

| 3-Iodo-5-alkoxybenzoic acid | Iodo at C3, Alkoxy at C5 | 3-Amino-5-alkoxybenzoic acid | Sandmeyer Reaction |

| 2-Methyl-5-iodobenzoic acid | Iodo at C5, Methyl at C2 | 5-Amino-2-methylbenzoic acid | Diazotization-Iodination |

Synthetic routes are based on established chemical principles and literature. epo.orgprepchem.com

Iodobenzoic Acid Derivatives with Modified Substitution Patterns

Further structural diversity is achieved by introducing other functional groups onto the iodobenzoic acid scaffold, such as additional halogen atoms or hydroxyl groups.

The synthesis of ortho- and meta-iodobenzoic acids provides fundamental building blocks that can be further functionalized. 2-Iodobenzoic acid is commonly synthesized from anthranilic acid (2-aminobenzoic acid) via a Sandmeyer reaction. wikipedia.org This precursor is crucial for preparing important oxidizing agents like 2-Iodoxybenzoic acid (IBX). orientjchem.orgorganic-chemistry.org Similarly, m-iodobenzoic acid can be prepared from m-aminobenzoic acid. orgsyn.org

To create alkoxy-substituted analogues, one would start with the appropriately substituted aminobenzoic acid.

Ortho-Iodo Analogues : The synthesis of 2-iodo-4-methoxy-benzoic acid serves as a clear example, starting from 4-methoxy-anthranilic acid. prepchem.com Another investigated compound is 2-iodo-3,4,5-trimethoxybenzoic acid, prepared by direct iodination of 3,4,5-trimethoxybenzoic acid. researchgate.net

Meta-Iodo Analogues : The synthesis of 3-alkoxy-5-iodobenzoic acids can be envisioned starting from 3-amino-5-hydroxybenzoic acid, followed by alkylation and a Sandmeyer reaction. These meta-iodo derivatives are valuable in cross-coupling reactions. oc-praktikum.de

The introduction of additional electron-withdrawing or -donating groups, such as halogens or hydroxyls, can significantly alter the chemical properties of the parent molecule.

A common starting material for these derivatives is 4-hydroxybenzoic acid. Direct iodination with reagents like iodine monochloride can yield 3,5-diiodo-4-hydroxybenzoic acid in high yield. chemicalbook.comorgsyn.org Similarly, other halogens can be introduced. Research has detailed the synthesis of 3,5-dihalo-4-hydroxybenzoic acid methyl esters, which can be subsequently alkylated to form compounds like 3,5-diiodo-4-methoxy-benzoic acid methyl ester. researchgate.net

Other notable multi-substituted derivatives include:

3-Bromo-5-iodobenzoic acid : A useful intermediate in multi-step syntheses. sigmaaldrich.com

2-Iodo-5-hydroxybenzoic acid : Can be prepared from 2-amino-5-hydroxybenzoic acid. orientjchem.org

3-Iodo-4-hydroxybenzoic acid : Formed by the controlled iodination of p-hydroxybenzoic acid. unlv.edu

| Derivative Name | Additional Substituent(s) | Position(s) | Precursor |

| 3,5-Diiodo-4-hydroxybenzoic acid | Iodo, Hydroxy | C3, C5 (Iodo), C4 (Hydroxy) | 4-Hydroxybenzoic acid |

| 3,5-Dichloro-4-methoxy-benzoic acid methyl ester | Chloro, Methoxy | C3, C5 (Chloro), C4 (Methoxy) | 3,5-Dichloro-4-hydroxybenzoic acid methyl ester |

| 3-Bromo-5-iodobenzoic acid | Bromo | C3 (Bromo), C5 (Iodo) | 3-Amino-5-bromobenzoic acid |

| 2-Iodo-5-hydroxybenzoic acid | Hydroxy | C2 (Iodo), C5 (Hydroxy) | 2-Amino-5-hydroxybenzoic acid |

Data compiled from various synthetic chemistry literature. orientjchem.orgorgsyn.orgresearchgate.netsigmaaldrich.com

Structure-Reactivity Relationships in 4-(Cyclohexyloxy)-3-iodobenzoic Acid Analogues

The structural modifications detailed above have a profound impact on the reactivity of the molecule.

Role of the Alkoxy Group : The electron-donating nature of the alkoxy group at C4 activates the aromatic ring towards electrophilic substitution. It strongly directs iodination to the ortho position (C3), enabling regioselective synthesis.

Reactivity of the Carbon-Iodine Bond : The C-I bond is a key functional handle for further transformations. Aryl iodides are excellent substrates in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds. oc-praktikum.de The electronic nature of other substituents on the ring can modulate the reactivity of this bond; electron-withdrawing groups generally increase the rate of oxidative addition to the palladium catalyst.

Influence of Positional Isomerism : The relative positions of the iodo and carboxyl groups drastically change the molecule's properties. In 2-iodobenzoic acid analogues, the adjacent carboxyl group can act as an intramolecular catalyst or endogenous ligand. This is famously exploited in the preparation and reactions of hypervalent iodine reagents like IBX, where the ortho-carboxy group stabilizes the hypervalent iodine center. organic-chemistry.orgmdpi.com This unique reactivity is absent in the meta and para isomers. wikipedia.org

Effect of Additional Substituents : Adding further halogens or hydroxyl groups alters the electronic landscape of the ring, which in turn affects the acidity of the carboxylic acid, the reactivity of the C-I bond, and the potential for intermolecular interactions like hydrogen bonding. researchgate.net For example, the presence of two iodine atoms in 3,5-diiodo-4-hydroxybenzoic acid provides two sites for potential cross-coupling reactions. researchgate.net

Advanced Spectroscopic and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (e.g., 1H NMR, 13C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR: In a typical ¹H NMR spectrum of 4-(Cyclohexyloxy)-3-iodobenzoic acid, distinct signals would correspond to the different types of protons in the molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton at position 5 (between the iodo and carboxyl groups) would likely appear as a doublet of doublets, while the protons at positions 2 and 6 would also show characteristic splitting patterns based on their coupling with adjacent protons. The cyclohexyloxy group would produce a complex set of signals, with the proton on the oxygen-bearing carbon appearing as a multiplet and the remaining ten protons on the cyclohexane (B81311) ring showing overlapping multiplets in the upfield region.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, a distinct signal for the carboxyl carbon (C=O) would be observed in the downfield region (around 165-170 ppm). The six aromatic carbons would appear in the 90-165 ppm range, with the carbon attached to the iodine atom (C-I) being shifted upfield due to the heavy atom effect, and the carbon attached to the cyclohexyloxy group (C-O) shifted downfield. The six carbons of the cyclohexyl group would produce signals in the aliphatic region of the spectrum. Data for related compounds like 4-hexyloxy benzoic acid show characteristic shifts for the alkoxy chain carbons. researchgate.net

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign these signals. COSY experiments establish proton-proton (H-H) coupling relationships, helping to trace the connectivity within the aromatic ring and the cyclohexyl group. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

Predicted ¹H and ¹³C NMR Data

| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | ||

|---|---|---|---|

| Assignment | Approximate δ (ppm) | Assignment | Approximate δ (ppm) |

| -COOH | >10 (broad s) | C=O | ~167 |

| Aromatic H | 7.0 - 8.5 (m) | Aromatic C-O | ~160 |

| -OCH- (cyclohexyl) | ~4.5 (m) | Aromatic C-H | 115-139 |

| -CH₂- (cyclohexyl) | 1.2 - 2.0 (m) | Aromatic C-COOH | ~125 |

| Aromatic C-I | ~93 | ||

| Cyclohexyl C-O | ~78 | ||

| Cyclohexyl C | 23-32 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (Molecular Formula: C₁₃H₁₅IO₃), the molecular weight is 346.16 g/mol . sinfoochem.com

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. In a typical mass spectrum, a prominent molecular ion peak ([M]⁺) or a protonated molecular ion ([M+H]⁺) would be observed at m/z 346 or 347, respectively.

The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways would likely include:

Loss of an iodine atom: [M - I]⁺, resulting in a fragment at m/z 219.

Loss of the carboxyl group: [M - COOH]⁺, leading to a fragment at m/z 301.

Cleavage of the ether bond: Loss of the cyclohexyloxy radical ([•OC₆H₁₁]) or cyclohexene (B86901) ([C₆H₁₀]) are common fragmentation pathways for such ethers.

Decarboxylation: Loss of CO₂ from the molecular ion to give a fragment at m/z 302.

Expected Mass Spectrometry Fragments

| Fragment | Proposed Structure | m/z (Mass/Charge Ratio) |

|---|---|---|

| [M]⁺ | C₁₃H₁₅IO₃⁺ | 346 |

| [M - COOH]⁺ | C₁₂H₁₅IO⁺ | 301 |

| [M - I]⁺ | C₁₃H₁₅O₃⁺ | 219 |

| [M - C₆H₁₁O]⁺ | C₇H₄IO₂⁺ | 247 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent feature would be a very broad absorption band in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxyl group would appear as a strong, sharp peak around 1680-1710 cm⁻¹. The C-O stretching vibrations from the ether linkage and the carboxylic acid would be visible in the fingerprint region, typically between 1200 and 1300 cm⁻¹. Aromatic C-H stretching can be observed just above 3000 cm⁻¹, while the C-I stretch would appear at a low frequency, typically below 600 cm⁻¹.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |

| Carboxylic Acid | C=O stretch | 1680-1710 (strong) |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Ether & Carboxylic Acid | C-O stretch | 1200-1300 |

| Alkyl Halide | C-I stretch | <600 |

X-ray Crystallography for Solid-State Structural Determination

In the crystalline state, the cyclohexyl ring is expected to adopt a low-energy chair conformation to minimize steric strain. X-ray analysis would determine the exact torsion angles and the relative orientation of the cyclohexyloxy group with respect to the plane of the benzene ring. The planarity of the benzoic acid moiety and the specific bond lengths and angles, particularly those involving the iodine and ether substituents, would be precisely determined.

Spectroscopic Characterization of Intermediates and Reaction Products

The spectroscopic techniques described above are crucial not only for characterizing the final compound but also for monitoring the progress of reactions and identifying any intermediates or byproducts. For instance, in the synthesis of this compound, IR and NMR spectroscopy can be used to follow the conversion of starting materials, such as 4-hydroxy-3-iodobenzoic acid, by observing the disappearance of the phenolic -OH signal and the appearance of signals corresponding to the cyclohexyloxy group.

Similarly, when this compound is used as a reactant, these methods are vital for confirming the structure of the resulting products.

Esterification: If the compound undergoes Fischer esterification, ¹H NMR would show the disappearance of the acidic proton signal and the emergence of new signals from the alcohol used (e.g., a quartet and triplet for an ethyl ester). wikipedia.org The C=O stretch in the IR spectrum might also shift to a slightly higher frequency.

Cross-Coupling Reactions: The iodine atom makes this molecule a valuable substrate for cross-coupling reactions like Suzuki or Heck couplings. The success of such a reaction would be confirmed by mass spectrometry, which would show an increase in molecular weight corresponding to the newly added group, and by NMR, which would show new aromatic or vinyl signals while the original coupling patterns of the starting material would be altered.

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. dntb.gov.uaresearchgate.net For substituted benzoic acids, DFT calculations, often at the B3LYP/6–311+ G(d,p) level of theory, can elucidate optimized molecular geometries, including bond lengths and angles. nih.gov These studies also allow for the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting chemical reactivity. dntb.gov.uanih.gov The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. nih.gov

For aromatic compounds, DFT is also employed to calculate molecular electrostatic potential (MEP), which helps in identifying the sites susceptible to electrophilic and nucleophilic attack. dntb.gov.ua In a molecule like 4-(cyclohexyloxy)-3-iodobenzoic acid, the oxygen of the carboxyl and ether groups, and the aromatic ring would be regions of high electron density, while the hydrogen of the carboxyl group would be electron deficient.

Table 1: Representative DFT-Calculated Properties for a Substituted Benzoic Acid Derivative. (Note: This is a hypothetical table based on typical values for similar compounds, as specific data for this compound is not available.)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

Transition state analysis is a critical component of computational chemistry for understanding reaction mechanisms and predicting reaction rates. For reactions involving aryl iodides, such as cross-coupling reactions, DFT can be used to model the transition states of key steps like oxidative addition. rsc.org The energy barrier of the transition state determines the kinetics of the reaction. For instance, in palladium-catalyzed reactions of 4-substituted iodobenzenes, the activation energy for oxidative addition can be calculated to determine the most favorable reaction pathway. rsc.org

The three-dimensional structure of a molecule is crucial to its reactivity and physical properties. Computational methods are used to perform conformational analysis to identify the most stable conformations (lowest energy). For a molecule like this compound, the orientation of the cyclohexyloxy group relative to the benzoic acid ring and the rotation around the C-O ether bond are key conformational features. In similar molecules containing a benzyloxy fragment, the torsion angle of the C—O—C—C unit often indicates a conformation close to anti. nih.gov The presence of bulky substituents can influence the dihedral angle between aromatic rings in biphenyl systems. nih.gov

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving this compound is essential for optimizing synthetic procedures and developing new transformations.

Oxidative addition is a fundamental step in many cross-coupling reactions catalyzed by transition metals, where an aryl halide reacts with a low-valent metal complex. wikipedia.orgnih.gov For aryl iodides, this process is a common initiation step in reactions like Suzuki, Negishi, and Sonogashira couplings. wikipedia.org The mechanism of oxidative addition can proceed through various pathways, including concerted, SN2-type, or radical pathways. wikipedia.orgnih.gov

Recent studies on the reactions of Ni(0) complexes with aryl halides have shown that the pathway can depend on the halide. nih.gov For instance, aryl iodides tend to react exclusively through a radical pathway, while aryl chlorides may follow a concerted path. nih.gov The nature of the ligands on the metal center and the electronic properties of the substituents on the aryl halide can also influence the operative mechanism. rsc.org Theoretical studies on the oxidative addition of 4-substituted iodobenzenes to palladium(0) complexes have shown that the reaction energetics are affected by the donor-acceptor strength of the ancillary ligands. rsc.org

Table 2: Possible Oxidative Addition Pathways in Cross-Coupling Reactions.

| Pathway | Description |

|---|---|

| Concerted | The C-I bond breaks and the new C-Metal and I-Metal bonds form in a single step through a three-centered transition state. wikipedia.org |

| SNAr-type | Nucleophilic attack of the metal on the aromatic ring, followed by displacement of the iodide. |

Computational chemistry allows for the mapping of the complete energetic profile of a reaction, including intermediates and transition states. This provides a detailed understanding of the reaction mechanism. For a multi-step synthesis involving this compound, calculating the Gibbs free energy of each step can help identify the rate-determining step and potential thermodynamic sinks.

For example, in a palladium-catalyzed cross-coupling reaction, DFT calculations can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, providing the free energy for each elementary step. wikipedia.org Such studies can reveal, for instance, that a particular palladium-phosphine-carbonyl complex might be a highly active catalyst for the oxidative addition of iodobenzene due to a favorable activation energy. rsc.org

Molecular Modeling and Docking Studies (in contexts beyond biological activity, e.g., catalyst interaction)

Computational chemistry, particularly molecular modeling and docking studies, provides powerful insights into the interactions between molecules at an atomic level. While extensively used in drug discovery to simulate ligand-receptor binding, these techniques are also invaluable for understanding and predicting the behavior of compounds in non-biological systems, such as their interaction with catalysts. For this compound, molecular modeling can elucidate the steric and electronic factors that govern its approach and binding to a catalyst's active site, thereby influencing reaction outcomes like regioselectivity and efficiency.

Density Functional Theory (DFT) is a common method employed to investigate the mechanistic aspects of catalytic reactions involving substituted benzoic acids. mdpi.com These studies can model the transition states and intermediates of a reaction, helping to explain observed experimental results. For instance, in rhodium-catalyzed C-H activation of alkoxy-substituted benzoic acids, DFT calculations have shown that both steric hindrance and weak non-covalent interactions between the substituent and the catalyst's supporting ligands can dictate the regioselectivity of the reaction. mdpi.com

In the case of this compound, the bulky cyclohexyloxy group at the 4-position and the iodine atom at the 3-position are expected to play significant roles in its interaction with a catalyst. Molecular docking simulations can be used to predict the preferred binding orientation of the molecule within the catalytic pocket. Such studies can provide data on binding energies and the specific atoms involved in the interaction.

For example, a hypothetical docking study of this compound with a generic palladium catalyst could yield data such as that presented in the interactive table below. This data would be instrumental in understanding how the substituents influence the binding affinity and geometry.

Interactive Data Table: Hypothetical Docking Scores and Interaction Analysis

| Conformer | Binding Energy (kcal/mol) | Key Interacting Catalyst Residues | Interacting Moiety of Compound |

| 1 (Lowest Energy) | -8.5 | Phenylalanine, Leucine | Cyclohexyloxy group |

| 2 | -7.9 | Serine | Carboxylic acid group |

| 3 | -7.2 | Alanine | Iodo group |

The results from such a simulation could indicate that the cyclohexyloxy group, due to its size and lipophilicity, has the most significant interaction with hydrophobic residues of the catalyst. The orientation dictated by this interaction could, in turn, position the carboxylic acid and iodo groups for subsequent catalytic steps.

Furthermore, computational studies on related halobenzoic acids in copper-catalyzed reactions have demonstrated the utility of these methods in predicting reactivity. beilstein-journals.orgnih.gov For this compound, DFT calculations could be employed to model the oxidative addition step in a cross-coupling reaction, providing activation energy barriers for the C-I bond cleavage. This information is crucial for optimizing reaction conditions and catalyst selection.

Applications in Advanced Organic and Medicinal Chemistry Research As a Building Block

Utilization as a Key Synthon for Complex Organic Molecules

In the field of organic synthesis, the true value of a building block lies in its ability to be reliably incorporated into larger, more complex molecular architectures. 4-(Cyclohexyloxy)-3-iodobenzoic acid is primed for this role, primarily due to the presence of the iodine atom positioned ortho to the ether linkage. Aryl iodides are premier substrates for a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.

The reactivity of the aryl iodide allows this compound to serve as a linchpin in convergent synthetic strategies. For instance, it is an ideal candidate for reactions such as:

Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form biaryl structures.

Sonogashira Coupling: Coupling with terminal alkynes to introduce acetylenic moieties.

Heck Coupling: Forming new carbon-carbon bonds with alkenes.

Buchwald-Hartwig Amination: Creating arylamine derivatives.

While direct examples for this specific molecule are not extensively documented, the utility of its core structure is well-established. For example, related compounds like 3-iodo-4-methylbenzoic acid are used as precursors for preparing more complex reagents for biochemical applications. sigmaaldrich.com Similarly, 3-iodobenzoic acid is employed in the solid-phase synthesis of libraries of bioactive compounds. fishersci.ca The synthesis of the kinase inhibitor Bosutinib, for instance, begins with a substituted hydroxybenzoic acid, which undergoes a multi-step sequence including alkylation, nitration, reduction, and cyclization to build the final complex heterocyclic structure. mdpi.com This demonstrates the principle of utilizing a substituted benzoic acid as a foundational element for constructing intricate molecular frameworks. The carboxylic acid group on this compound can be readily converted into esters, amides, or other functional groups, further expanding its synthetic versatility.

Role in the Synthesis of Ligands for Catalysis

The development of novel ligands is crucial for advancing transition-metal catalysis. The structural features of this compound make it a promising, albeit not yet widely reported, precursor for ligand synthesis. The carboxylic acid group can act as an anchoring point to a metal center, either as a carboxylate ligand itself or after conversion into another coordinating group.

Furthermore, the aryl iodide provides a reactive handle for elaboration into more complex ligand systems. Through cross-coupling reactions, phosphorus, nitrogen, or sulfur-containing groups, which are common in ligand design, can be introduced. The bulky cyclohexyloxy group can impart specific steric properties to the resulting ligand, influencing the selectivity and activity of the metal catalyst it coordinates. This steric hindrance can create a well-defined chiral pocket around the metal center, which is highly desirable for asymmetric catalysis. Although specific catalytic applications featuring ligands derived from this molecule are not prominent in the literature, its inherent functionalities offer a clear and logical pathway for the design of new catalytic systems.

Precursor in the Development of Chemical Probes

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The 3-iodo-4-alkoxybenzoic acid scaffold is a valuable starting point for the development of such probes. The iodine atom is particularly useful, as it can be used in coupling reactions to attach reporter tags like fluorophores or biotin, or it can be replaced with a radioisotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in imaging studies such as Single Photon Emission Computed Tomography (SPECT) or in radioligand binding assays.

Research has shown that simple iodobenzoic acids can function directly as chemical probes. For example, p-iodobenzoic acid was identified as an inhibitor of CINNAMATE-4-HYDROXYLASE, a key enzyme in the lignin (B12514952) biosynthesis pathway, thereby serving as a probe to study this process. nih.gov The related compound 4-iodobenzoic acid is also used to generate hypervalent iodine reagents in situ for studying the reactivity of alkenes. lookchem.com The cyclohexyloxy group in this compound would modulate the lipophilicity of any resulting probe, influencing its cell permeability and interaction with its biological target.

Integration into Scaffold-Based Drug Discovery Research

Scaffold-based drug discovery involves synthesizing a core molecular structure (a scaffold) and then decorating it with various functional groups to create a library of diverse compounds for biological screening. Hydroxybenzoic acid derivatives are recognized as an important scaffold in medicinal chemistry. researchgate.net The this compound molecule is an exemplary building block for this approach.

The aryl iodide is a key feature, enabling its incorporation into larger, often heterocyclic, scaffolds through palladium-catalyzed reactions. For instance, a common strategy is the N-arylation of a lactam with an aryl iodide to produce complex benzo-fused heterocyclic systems, a technique used to generate novel ROCK inhibitors. nih.gov The carboxylic acid provides a second vector for diversification, readily forming amides or esters. The combination of these two reactive sites on a single, rigid phenyl ring allows for the systematic exploration of chemical space around the core scaffold. The cyclohexyloxy group serves as a significant lipophilic element, which can be crucial for binding affinity at a target protein.

The table below presents examples of how related benzoic acid derivatives have been used as scaffolds in drug discovery, illustrating the potential roles of this compound.

| Base Scaffold/Precursor | Resulting Structure/Application | Research Focus | Citation |

| 3-Phenoxybenzoic acid | Benzamide and 1,3,4-oxadiazole (B1194373) derivatives | Synthesis of VEGFR-2 inhibitors for anticancer research. | nih.gov |

| 3-Methoxy-4-hydroxybenzoic acid | Bosutinib (a quinoline (B57606) derivative) | Development of a cost-effective synthesis for a known kinase inhibitor. | mdpi.com |

| Aryl Iodides | Benzoazepinone derivatives | Core-hopping strategy to develop novel, selective ROCK inhibitors. | nih.gov |

| Hydroxybenzoic acids | Various derivatives | General scaffold for compounds with anti-inflammatory, antibacterial, and anti-tumor properties. | researchgate.net |

Application in Materials Science Research

The rigid structure of the benzoic acid core combined with the potential for intermolecular interactions makes this compound a candidate for applications in materials science, particularly in the fields of liquid crystals and polymers.

Liquid Crystals: Benzoic acid derivatives, especially 4-alkoxybenzoic acids, are classic mesogens (molecules that form liquid crystals). researchgate.net Their ability to form stable, hydrogen-bonded dimers through their carboxylic acid groups provides the necessary rod-like supramolecular structure that encourages the formation of liquid crystalline phases (mesophases) upon heating. nih.govnih.gov The terminal alkoxy chain plays a critical role in determining the type of mesophase (e.g., nematic or smectic) and the transition temperatures.

In this compound, the bulky cyclohexyloxy group would serve as the terminal "tail" of the mesogen. Its non-linear, flexible nature would significantly influence the molecular packing within the mesophase compared to simple n-alkyl chains, potentially leading to unique phase behavior. The iodine atom would increase the molecule's polarizability and density, which could also affect the stability and properties of the liquid crystal phase. Research on blends of different alkyl- and alkyloxybenzoic acids shows that subtle changes in the terminal groups can be used to fine-tune the temperature range of the mesophase. nih.gov

The table below summarizes the properties of some related alkoxybenzoic acids, which form the basis for predicting the liquid crystalline potential of the title compound.

| Compound | Crystal to Mesophase Transition (°C) | Mesophase to Isotropic Liquid Transition (°C) | Mesophase Type | Citation |

| 4-Butoxybenzoic acid (4OBA) | 149 | 161 | Nematic | nih.gov |

| 4-Pentoxybenzoic acid (5OBA) | 120 | 149 | Nematic | nih.gov |

| 4-(Octyloxy)benzoic acid (8BAO) | 100.5 | 147.5 | Nematic, Smectic C | researchgate.net |

Polymers: As a bifunctional molecule, this compound can also serve as a monomer for the synthesis of advanced polymers. The carboxylic acid can participate in condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. Concurrently, the aryl iodide can be used in polycondensation reactions based on cross-coupling methodologies, such as Suzuki or Heck polycondensation, to create fully aromatic polymers with rigid backbones. Such polymers are often sought for their high thermal stability and specialized electronic or optical properties. The use of 4-iodobenzoic acid in the synthesis of functional materials like conducting polymers has been noted, highlighting the utility of the iodo-benzoic acid motif in polymer chemistry. lookchem.com

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 4-(cyclohexyloxy)-3-iodobenzoic acid and its analogs often relies on traditional methods that may involve harsh conditions, stoichiometric reagents, and the generation of significant waste. Future research will be directed towards the development of more sustainable and efficient synthetic strategies, aligning with the principles of green chemistry. snu.ac.kr

Key areas of focus will include:

Catalytic C-H Iodination: Moving beyond classical electrophilic aromatic substitution, the direct C-H iodination of 4-(cyclohexyloxy)benzoic acid presents a highly atom-economical approach. Future work could explore the use of transition metal catalysts, such as iridium or palladium, which have shown promise in the ortho-iodination of benzoic acids under milder conditions. acs.orgresearchgate.net The development of recyclable catalysts or the use of earth-abundant metals would further enhance the sustainability of this process.

Greener Solvents and Reaction Media: A significant shift away from hazardous organic solvents is expected. Research into utilizing water, supercritical carbon dioxide (scCO₂), or bio-based solvents for the synthesis and derivatization of this compound will be crucial. ijpsjournal.comacs.org For instance, performing amidation reactions of benzoic acid derivatives in scCO₂ has been shown to drastically reduce solvent consumption. ijpsjournal.com

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions. Future investigations might focus on identifying or engineering enzymes for the regioselective iodination of the aromatic ring or for the functionalization of the carboxylic acid group.

Photochemical Methods: Light-induced reactions, such as the visible-light-induced decarboxylative iodination of aromatic carboxylic acids, offer a metal-free and mild alternative for the synthesis of iodoarenes. organic-chemistry.org Exploring photochemical routes for the synthesis of this compound could lead to more energy-efficient and environmentally benign processes. organic-chemistry.org

| Sustainable Synthesis Strategy | Potential Advantages | Relevant Research Areas |

| Catalytic C-H Iodination | High atom economy, reduced waste | Iridium and Palladium catalysis, recyclable catalysts. acs.orgresearchgate.net |

| Greener Solvents | Reduced environmental impact, improved safety | Aqueous media, supercritical CO₂, bio-solvents. ijpsjournal.comacs.org |

| Biocatalysis | High selectivity, mild conditions | Enzyme engineering for regioselective iodination. |

| Photochemical Synthesis | Metal-free, energy-efficient | Visible-light-induced decarboxylative iodination. organic-chemistry.org |

Exploration of New Reactivity Profiles

The reactivity of this compound is largely dictated by its three key functional components: the carboxylic acid, the iodo substituent, and the cyclohexyloxy ether. While its use in cross-coupling and amidation reactions is established, future research will aim to uncover and exploit new reactivity patterns.

Hypervalent Iodine Chemistry: The ortho-iodo substituent provides a handle for the in-situ generation of hypervalent iodine species. mdpi.com Research into the synthesis and reactivity of hypervalent iodine derivatives of this compound could open up new avenues for its application as an oxidizing agent or for the transfer of functional groups. chemicalbook.comacs.org

Ortho-Functionalization: The directing effect of the carboxylic acid group can be further exploited to introduce a variety of functional groups at the C2 position. researchgate.net Developing novel palladium or other transition-metal-catalyzed C-H activation and functionalization reactions will be a key area of research.

Decarboxylative Functionalization: Investigating the decarboxylative coupling of this compound could provide a novel route to biaryl compounds or other functionalized aromatics where the carboxylic acid is replaced. acs.org

| Reactivity Area | Description | Potential Applications |

| Hypervalent Iodine Chemistry | Formation of hypervalent iodine species from the ortho-iodo group. mdpi.com | Oxidizing agents, group transfer reagents. chemicalbook.comacs.org |

| Ortho-Functionalization | C-H activation directed by the carboxylic acid to functionalize the C2 position. researchgate.net | Synthesis of polysubstituted aromatic compounds. |

| Decarboxylative Functionalization | Replacement of the carboxylic acid group with other functionalities. acs.org | Synthesis of novel biaryls and functionalized aromatics. |

Expanding the Scope of Derivatization and Functionalization

To fully realize the potential of this compound as a scaffold, a broader range of derivatives needs to be accessible. Future research will focus on developing robust and versatile methods for the late-stage functionalization of this molecule. nih.gov

Advanced Amidation and Esterification: While standard methods exist, developing catalytic and more efficient procedures for the formation of amides and esters will be beneficial. This includes the use of novel coupling agents and catalysts that are more tolerant of a wider range of functional groups.

Cross-Coupling Reactions: The iodo group is a versatile handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Future work will likely involve the development of more efficient and general catalytic systems that can operate under milder conditions and with lower catalyst loadings.

Functionalization of the Cyclohexyloxy Group: The cyclohexyloxy moiety has been less explored for functionalization. Research into selective C-H activation of the cyclohexane (B81311) ring could lead to the introduction of new substituents, thereby expanding the chemical space accessible from this scaffold. durham.ac.uk

| Derivatization Strategy | Target Functionality | Key Research Focus |

| Amidation/Esterification | Amides, Esters | Development of novel, efficient, and functional group tolerant coupling agents and catalysts. |

| Cross-Coupling Reactions | Biaryls, Alkynes, Amines | More efficient and milder catalytic systems for Suzuki, Sonogashira, and Buchwald-Hartwig reactions. |

| Cyclohexyloxy Functionalization | Substituted Cyclohexyl Rings | Selective C-H activation and functionalization of the cyclohexane moiety. durham.ac.uk |

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry and molecular modeling are powerful tools for understanding and predicting chemical reactivity. Their application to this compound can accelerate the discovery of new reactions and the optimization of existing ones.

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to study the electronic structure and predict the most likely sites for electrophilic or nucleophilic attack. acs.org This can guide the design of experiments for selective functionalization.

Mechanism Elucidation: Computational studies can provide detailed insights into reaction mechanisms, helping to identify key intermediates and transition states. This knowledge is invaluable for optimizing reaction conditions to improve yields and selectivities.

Catalyst Design: In silico design of new catalysts with enhanced activity and selectivity for the transformation of this compound is a promising area. This involves modeling the interaction of the substrate with the catalyst to identify key structural features for improved performance.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including improved safety, better process control, and the potential for high-throughput screening of reaction conditions. rsc.org

Flow Synthesis: Developing continuous flow processes for the synthesis and derivatization of this compound will be a key step towards its large-scale and more efficient production. durham.ac.uk Flow chemistry is particularly well-suited for handling reactive intermediates and for optimizing reaction parameters. rsc.org

Automated Synthesis Platforms: The integration of the synthesis of this compound derivatives into automated platforms will enable the rapid generation of compound libraries for biological screening. youtube.com These platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention. youtube.com This approach has the potential to significantly accelerate the drug discovery process. nih.gov

Q & A

Q. What are the challenges in scaling up synthesis from milligram to kilogram quantities?

- Methodology : Scale-up risks include exothermic reactions during iodination and purification bottlenecks. Process Analytical Technology (PAT) monitors reaction progress in real-time. Flow chemistry improves heat dissipation, while crystallization optimization (anti-solvent addition) enhances yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.